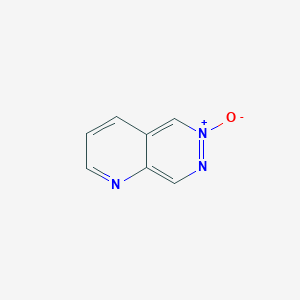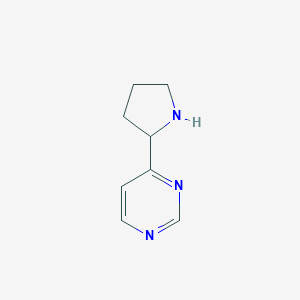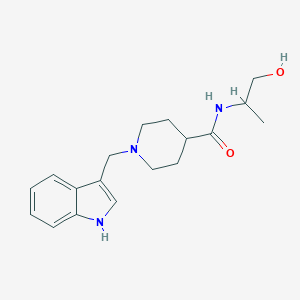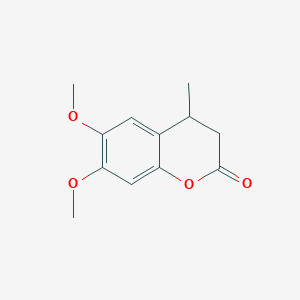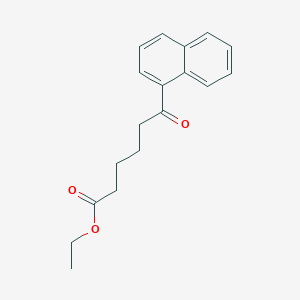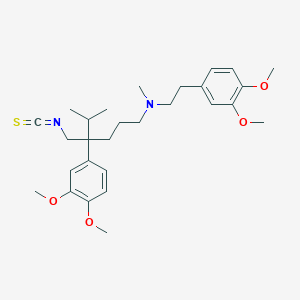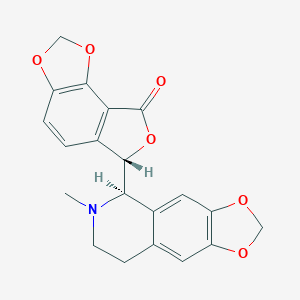
(-)-Bicuculline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Bicuculline is a potent competitive antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) that is commonly used in scientific research. It is a bicyclic compound that belongs to the family of alkaloids and is derived from the plant Dicentra cucullaria. This compound is a widely used research tool in neuroscience and has contributed significantly to our understanding of the GABAergic system.
Applications De Recherche Scientifique
Neuropharmacology of Vision
In neuropharmacological studies, (-)-Bicuculline has been used to understand the functional organization of the retina in goldfish. Researchers have investigated the effects of bicuculline on color vision, motion detection, and temporal resolution, revealing its impact on neurotransmission related to vision. This study underscores the role of neurotransmitters like dopamine, acetylcholine, glycine, and GABA in visual processing and the potential of bicuculline to dissect their contributions (Mora-Ferrer & Neumeyer, 2009).
Epilepsy Research
Bicuculline has been pivotal in epilepsy research, particularly in the study of pharmacoresistant epilepsy. By inducing epileptiform discharges in hippocampal-entorhinal cortex slices, bicuculline has helped in understanding the loss of GABAergic function in pharmacoresistance. These insights are crucial for developing new therapeutic strategies for epilepsy patients who do not respond to conventional anticonvulsant drugs (Wahab et al., 2010).
Synaptic Plasticity
Research on synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD) of horizontal connections in the rat motor cortex, has benefited from the use of this compound. By modulating synaptic inhibition, bicuculline has enabled the induction of LTP, providing insights into the mechanisms of synaptic strength modification and the potential role of horizontal connections in experience-dependent regulation of cortical representations (Hess & Donoghue, 1996).
Propriétés
Numéro CAS |
19730-80-4 |
|---|---|
Formule moléculaire |
C20H17NO6 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
(6S)-6-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18+/m1/s1 |
Clé InChI |
IYGYMKDQCDOMRE-MSOLQXFVSA-N |
SMILES isomérique |
CN1CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 |
SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 |
SMILES canonique |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 |
Synonymes |
(6S)-6-[(5R)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e]-1,3-benzodioxol-8(6H)-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



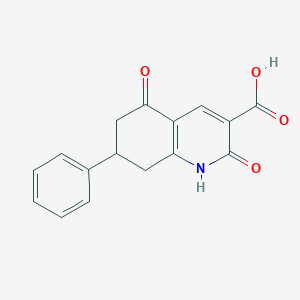
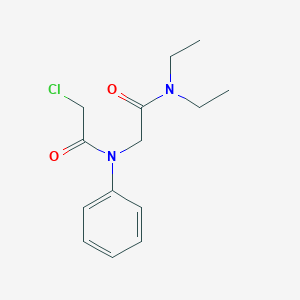
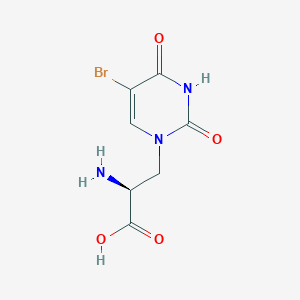
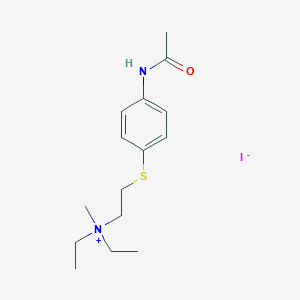
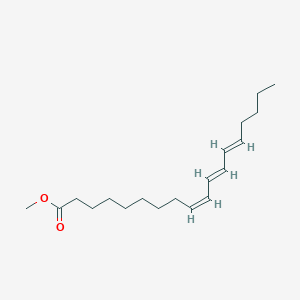
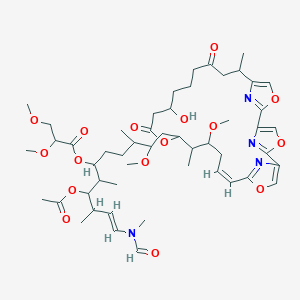
![2-[2-(2,5-Dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B9262.png)
